molecular formula C9H10N2O3S B1432099 4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide CAS No. 1823776-61-9

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide

Cat. No.: B1432099
CAS No.: 1823776-61-9
M. Wt: 226.25 g/mol
InChI Key: XVJYJELZFQJSEJ-UHFFFAOYSA-N
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Description

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide ( 1823776-61-9) is a synthetic heterocyclic compound with a molecular formula of C9H10N2O3S and a molecular weight of 226.250 g/mol . This chemical belongs to the pyrido-fused 1,4-thiazine dioxide family, a class of structures that have demonstrated significant potential in medicinal chemistry research, particularly as a scaffold for developing novel antimicrobial agents . Compounds featuring the 1,2-benzothiazine core, a structurally related system, have been shown to exhibit a range of biological activities, including potent effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . The specific structural features of this compound, including the carbonitrile group and the fused pyrido ring system, make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) and synthesizing new chemical entities for biological evaluation. It is presented as a high-purity building block for use in pharmaceutical discovery and development programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,2,4-trioxo-6,7,8,9-tetrahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c10-5-8-7-3-1-2-4-11(7)9(12)6-15(8,13)14/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJYJELZFQJSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(S(=O)(=O)CC2=O)C#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound “4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide” is human thrombin . Thrombin is a serine protease that plays a crucial role in blood clotting, inflammation, and other processes.

Mode of Action

This compound acts as a thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the blood clotting process.

Biochemical Pathways

The compound’s action on thrombin affects the coagulation pathway . By inhibiting thrombin, it prevents the formation of fibrin clots. This can have downstream effects on processes such as wound healing, inflammation, and certain pathological conditions like thrombosis.

Biological Activity

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (CAS Number: 1219827-65-2) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties and research findings.

The compound's chemical formula is C9H10N2O3SC_9H_{10}N_2O_3S, indicating the presence of nitrogen and sulfur in its structure. Its unique heterocyclic framework contributes to its biological properties.

Pharmacological Activity

Research indicates that compounds with similar thiazine structures exhibit a range of biological activities. Notably:

  • Antimicrobial Activity : Thiazine derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of various thiazine compounds that exhibited significant antibacterial and antifungal activities .
  • Anticancer Potential : The thiazine moiety is associated with anticancer activities. Compounds derived from this class have been reported to inhibit tumor growth in various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of thiazine derivatives. For instance:

  • Substituents at Specific Positions : The presence of specific substituents on the thiazine ring can enhance or diminish biological activity. For example, alkoxy groups at certain positions have been linked to increased potency against specific targets .

Case Study 1: Antimicrobial Activity

In a recent study involving a series of thiazine derivatives, one compound demonstrated an IC50 value of less than 10 nM against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation into the anticancer effects revealed that certain derivatives could inhibit cell proliferation in breast cancer cell lines by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type IC50 Value (nM) Target Reference
Antibacterial<10Staphylococcus aureus
Antifungal<20Candida albicans
Anticancer (Breast)<50MCF-7 Cell Line
Anti-inflammatoryNot specifiedPro-inflammatory cytokines

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that derivatives of thiazine compounds often exhibit antimicrobial properties. The unique structure of 4-oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine suggests potential efficacy against various bacterial strains.
  • Anticancer Properties : Compounds similar to this one have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that the thiazine ring may interact with cellular pathways involved in tumor growth.
  • Neuroprotective Effects : Some thiazine derivatives have shown promise in neuroprotection. Their ability to cross the blood-brain barrier could be beneficial in developing treatments for neurodegenerative diseases.

Applications in Material Science

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can tailor the mechanical and thermal properties of the resulting materials.
  • Dyes and Pigments : Due to its chromophores, this compound may be utilized in creating dyes with vibrant colors for textiles and coatings.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal examined various thiazine derivatives for their anticancer properties. Compounds were tested against several cancer cell lines with promising results indicating that modifications could lead to more potent agents.

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobialPotential efficacy against bacterial strains
AnticancerInhibition of cancer cell proliferation observed
NeuroprotectivePossible benefits for neurodegenerative diseases
Material SciencePolymer ChemistryBuilding block for specialized polymers
Dyes and PigmentsPotential use in vibrant dye formulations

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (1219827-65-2) C₉H₁₀N₂O₃S 226.25–226.26 Nitrile (-CN), sulfone (-SO₂), ketone (=O) Bicyclic pyrido-thiazine system; partially saturated ring; electron-withdrawing groups
1,3-Thiazole-4-carbonitrile (2128844) C₄H₂N₂S 110.14 Nitrile (-CN), thiazole ring Monocyclic thiazole; aromatic system; minimal saturation
3-[3-(4-Chlorophenyl)-6-oxo-pyridazin-1-yl]propanoic acid (73402-27-4) C₁₃H₁₁ClN₂O₃ 278.70 Carboxylic acid (-COOH), pyridazinone, chlorophenyl Pyridazine ring with ketone; chlorinated aromatic substituent; linear side chain

Structural Analysis

Ring Systems and Saturation The target compound’s pyrido-thiazine bicyclic system differs from the monocyclic thiazole () and pyridazine derivatives (). In contrast, 1,3-thiazole-4-carbonitrile () adopts a planar thiazole ring with π-π stacking and hydrogen bonding in its crystal structure, favoring solid-state stability but limiting solubility .

Functional Groups The sulfone (-SO₂) groups in the target compound enhance polarity and electron-withdrawing effects, likely improving solubility in polar solvents compared to the thiazole derivative, which lacks such groups . The chlorophenyl group in 3-[3-(4-chlorophenyl)-6-oxo-pyridazin-1-yl]propanoic acid introduces hydrophobicity and steric bulk, contrasting with the compact bicyclic structure of the target compound .

Physicochemical and Reactivity Insights

Molecular Weight and Complexity

  • The target compound’s intermediate molecular weight (226 g/mol) positions it between the smaller thiazole derivative (110 g/mol) and the larger pyridazine analog (279 g/mol). This balance may optimize bioavailability in pharmaceutical contexts compared to bulkier derivatives .

However, the sulfone groups in the target compound may stabilize adjacent electrophilic centers, altering reaction pathways compared to the carboxylic acid group in the pyridazine derivative .

Research Implications

Further studies should explore its crystallography (using tools like SHELX or ORTEP ) and compare its bioactivity with simpler thiazole or pyridazine analogs.

Preparation Methods

General Synthetic Strategy

The synthesis of 1,2-thiazine and related sulfone heterocycles, including the title compound, typically follows a sequence involving:

  • Formation of a sulfonyl chloride intermediate from suitable chalcone or thiophene precursors.
  • Bromination or halogenation of the sulfonyl chloride to activate the molecule for nucleophilic substitution.
  • Reaction with ammonia or primary amines to form the thiazine ring system.
  • Cyclization to form the hexahydropyrido[2,1-c]thiazine core.
  • Introduction of carbonitrile and oxo functionalities through controlled substitutions or oxidations.

This approach is supported by the synthesis of related 1,2-benzothiazine derivatives, where chalcones are converted to sulfonyl chlorides, halogenated, and then reacted with amines to yield the heterocyclic sulfone compounds in good yields (44%–96%).

Specific Preparation Examples and Conditions

Several examples from literature illustrate preparation methods closely related to the target compound:

Step Reagents & Conditions Description Yield / Notes
1 Chalcones reacted with chlorosulfonic acid at room temperature Formation of chalcone sulfonyl chlorides Moderate to high yield; sulfonyl chlorides pure enough without recrystallization
2 Dibromo sulfonyl chlorides treated with ammonia or primary amines Formation of benzothiazine ring system Yields 44%–96%; confirmed by IR and NMR spectroscopy
3 Reaction of 3-carbomethoxy-4-hydroxy-2-methylthieno[2,3-e]-1,2-thiazine 1,1-dioxide with various amines (e.g., 2-aminothiazole, pyridylamines) in refluxing xylene for 6–7 hours Formation of carboxamide derivatives of thiazine dioxides Yields up to 76.9%; product purification by recrystallization from solvents such as ethanol, xylene, or dimethylformamide
4 Methanolic sodium methylate solution reflux with 3-(N-carbethoxymethyl-N-methyl-sulfamoyl)-thiophene-2-carboxylic acid methyl ester under nitrogen Preparation of 3-carbomethoxy-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine 1,1-dioxide intermediate Facilitates subsequent amination steps; melting point 193–195 °C

Reaction Mechanisms and Structural Confirmation

  • The sulfonyl chloride intermediates react with amines via nucleophilic substitution, leading to cyclization and formation of the thiazine ring.
  • The presence of the sulfone group (SO2) is confirmed by characteristic IR absorption bands at approximately 1340 and 1170 cm⁻¹.
  • Carbonyl groups are observed in the IR spectra between 1650–1720 cm⁻¹, indicating successful incorporation of the oxo functionality.
  • Proton NMR spectra reveal characteristic signals for methine protons and methylamino groups, supporting the assigned structures.
  • X-ray crystallography has been employed in some cases to definitively confirm molecular structures of synthesized compounds.

Summary Table of Preparation Parameters

Parameter Typical Range / Condition Purpose / Outcome
Starting materials Chalcones, thiophene derivatives Precursors for sulfonyl chlorides
Sulfonylation agent Chlorosulfonic acid, room temperature Formation of sulfonyl chloride intermediates
Halogenation Bromine in glacial acetic acid, room temperature Activation for amine substitution
Amination Ammonia or primary amines, reflux in xylene, 6–7 hours Formation of thiazine ring system
Purification Recrystallization from ethanol, xylene, DMF Isolation of pure target compounds
Yields 44%–96% depending on step and reactants Efficient synthetic process
Characterization IR, 1H-NMR, 13C-NMR, MS, X-ray crystallography Structural confirmation

Research Findings and Optimization Notes

  • The three-step process involving sulfonyl chloride formation, halogenation, and amination is robust and reproducible, yielding a library of related benzothiazine derivatives with diverse substitutions.
  • Reaction times around 6–7 hours under reflux conditions in xylene are optimal for amination and cyclization steps to maximize yields.
  • Purification by recrystallization from appropriate solvents ensures high purity and consistent melting points, critical for subsequent biological testing or further chemical modifications.
  • Spectral data consistently confirm the presence of key functional groups, validating the synthetic approach and enabling fine-tuning of reaction conditions for target compound specificity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide?

Answer:
The compound can be synthesized via cyclocondensation reactions involving thiazine precursors and nitrile-containing reagents. A reflux system with acetic anhydride and acetic acid (as used in similar carbonitrile syntheses) is effective for ring closure, while sodium acetate acts as a catalyst . Purification typically involves crystallization from ethanol or DMF/water mixtures. Key steps include monitoring reaction progress via TLC and characterizing intermediates using IR (to confirm nitrile groups at ~2200 cm⁻¹) and mass spectrometry .

Basic: How should researchers validate the structural conformation of the hexahydropyrido-thiazine ring system?

Answer:
X-ray crystallography is the gold standard for confirming ring conformation. For dynamic analysis in solution, use NMR techniques (¹H and ¹³C) to detect coupling constants and NOE effects, which reveal spatial proximity of protons. Additionally, Cremer-Pople puckering parameters (amplitude and phase angles) quantify nonplanar distortions in the six-membered ring, as demonstrated for heterocyclic systems . Computational methods like DFT can supplement experimental data .

Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature?

Answer:

  • Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • pH stability: Use HPLC or UV-Vis spectroscopy to monitor degradation products after incubating the compound in buffered solutions (pH 1–13) at 25–60°C.
  • Light sensitivity: Conduct accelerated photodegradation studies using a xenon lamp .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:
Unexpected splitting may arise from dynamic puckering or tautomerism. Solutions include:

  • Variable-temperature NMR to detect conformational exchange broadening.
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations and rule out impurities.
  • Comparative analysis with DFT-simulated spectra to identify dominant conformers .
    If discrepancies persist, crystallize the compound and re-analyze via X-ray diffraction .

Advanced: What experimental strategies are recommended for studying the compound’s reactivity in nucleophilic or electrophilic environments?

Answer:

  • Nucleophilic attack: React with Grignard reagents or amines, monitoring nitrile conversion to amides or ketones via IR (loss of CN stretch at ~2200 cm⁻¹) .
  • Electrophilic substitution: Use halogenation (e.g., NBS) or nitration, followed by LC-MS to identify regioselectivity.
  • Oxidation/Reduction: Test with H₂O₂ or NaBH₄, analyzing products via ¹³C NMR for carbonyl or alcohol formation .

Advanced: How can the biological activity of this compound be systematically evaluated in cancer models?

Answer:

  • In vitro: Use MTT assays on HepG2 or Huh-7 cells to assess cytotoxicity. Pair with flow cytometry to study apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Mechanistic studies: Employ NF-κB luciferase reporter assays to evaluate pathway inhibition, or Western blotting for apoptotic markers (e.g., caspase-3) .
  • Dose-response curves: Optimize using IC₅₀ values and compare to reference drugs (e.g., doxorubicin).

Advanced: What computational approaches are suitable for modeling the compound’s interaction with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to predict binding modes with kinases or receptors. Validate with MD simulations (AMBER/GROMACS) to assess binding stability .
  • QSAR: Develop models correlating substituent effects (e.g., electron-withdrawing groups on the nitrile) with bioactivity .
  • ADMET prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability) .

Advanced: How can researchers address challenges in scaling up synthesis without compromising purity?

Answer:

  • Process optimization: Use design of experiments (DoE) to refine reaction parameters (temperature, solvent ratio).
  • Purification: Implement continuous crystallization or membrane filtration (CRDC subclass RDF2050104) to enhance yield .
  • Analytical QC: In-line PAT tools (e.g., Raman spectroscopy) monitor real-time purity .

Advanced: What interdisciplinary methodologies (e.g., chemical engineering principles) apply to this compound’s development?

Answer:

  • Separation technologies: Leverage membrane-based systems (e.g., nanofiltration) for efficient solvent recovery .
  • Process simulation: Use Aspen Plus to model mass/energy balances and optimize solvent usage .
  • Powder technology: Apply particle engineering (spray drying) to improve bioavailability for pharmacological studies .

Advanced: How should researchers design studies to investigate structure-activity relationships (SAR) for derivatives?

Answer:

  • Library synthesis: Introduce substituents at the 4-oxo or carbonitrile positions via Pd-catalyzed cross-coupling or SNAr reactions .
  • Bioactivity profiling: Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to identify critical functional groups.
  • Statistical analysis: Use PCA or cluster analysis to correlate structural features (e.g., logP, H-bond donors) with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide
Reactant of Route 2
4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide

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